N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a tetrahydroquinoline (THQ) derivative characterized by a furan-2-carbonyl group at the 1-position and a 2-methoxybenzamide moiety at the 6-position of the THQ core.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-8-3-2-7-17(19)21(25)23-16-10-11-18-15(14-16)6-4-12-24(18)22(26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKNHXPWCSCTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized through the nitration of furfural followed by reduction and acylation reactions . The tetrahydroquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst . The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroquinoline derivative and 2-methoxybenzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or amines, onto the aromatic rings .
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
The 1-position of the THQ core is critical for modulating electronic and steric properties. Key analogs include:
Key Observations :
- The furan-2-carbonyl group in the target compound enhances aromatic π-π interactions compared to aliphatic substituents (e.g., butyryl in 14d) .
- Cyclopropanecarbonyl () may improve metabolic stability due to reduced susceptibility to oxidation .
Substituent Variations at the 6-Position
The 6-position often hosts pharmacophores influencing target binding. Notable analogs:
Key Observations :
Comparison of Yields :
- Piperidine/pyrrolidine-substituted analogs () show moderate-to-high yields (60–72%), while more complex substituents (e.g., cyclopropane in ) may require specialized conditions .
Enzymatic Inhibition
- NOS Inhibition: Compounds in were tested against nitric oxide synthase (NOS) isoforms. While data for the target compound is unavailable, structural analogs with thiophene-2-carboximidamide (e.g., 68–71) showed varying selectivity for iNOS, eNOS, and nNOS .
- Opioid Receptor Modulation : highlights THQ derivatives (e.g., 14d) as mixed-efficacy μ-opioid receptor (MOR) agonists, suggesting that substituent bulk (e.g., naphthalen-2-ylmethyl in 14d) influences receptor binding .
Physicochemical Properties
- LogP/Solubility : The target compound’s furan and methoxy groups likely result in moderate lipophilicity (estimated LogP ~3.5), compared to more polar analogs like Compound 70 (piperidinyl, LogP ~2.8) .
- Metabolic Stability : Furan rings are susceptible to oxidative metabolism, whereas cyclopropane () or fluorinated groups () may enhance stability .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound consists of a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a methoxybenzamide. Its molecular formula is , and it features several functional groups that contribute to its biological activity.
Antimicrobial Properties
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
These compounds have shown efficacy against various bacterial strains, indicating the potential of the furan and tetrahydroquinoline structures in developing new antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer potential of related compounds. For example, studies on furan derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the tetrahydroquinoline moiety may enhance these effects by interacting with specific cellular targets involved in cancer progression.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes critical for bacterial survival or cancer cell growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to cell death .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Furan Derivative : Starting from appropriate furan precursors.
- Formation of Tetrahydroquinoline : Through cyclization reactions.
- Coupling Reaction : To attach the methoxybenzamide moiety.
These methods are optimized for yield and purity through various conditions such as temperature control and solvent choice .
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound in vitro and in vivo:
- In Vitro Studies : Assessments showed significant inhibition of bacterial growth at low concentrations. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- In Vivo Studies : Animal models indicated that treatment with this compound resulted in reduced tumor size and improved survival rates in cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
